1-(4-Chloro-3-ethylphenyl)-1-propanol
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Overview
Description
1-(4-Chloro-3-ethylphenyl)-1-propanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the fourth position and an ethyl group at the third position, along with a propanol group attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-ethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-chloro-3-ethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then reacted with propanal to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-ethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the chlorine atom.
Major Products:
Oxidation: 1-(4-Chloro-3-ethylphenyl)-1-propanone.
Reduction: 1-(4-Chloro-3-ethylphenyl)propane.
Substitution: 1-(4-Methoxy-3-ethylphenyl)-1-propanol or 1-(4-Cyano-3-ethylphenyl)-1-propanol.
Scientific Research Applications
1-(4-Chloro-3-ethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-ethylphenyl)-1-propanol exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways involved can vary based on the specific application and target organism or system.
Comparison with Similar Compounds
- 1-(4-Chloro-3-methylphenyl)-1-propanol
- 1-(4-Bromo-3-ethylphenyl)-1-propanol
- 1-(4-Chloro-3-ethylphenyl)-2-propanol
Comparison: 1-(4-Chloro-3-ethylphenyl)-1-propanol is unique due to the specific positioning of the chlorine and ethyl groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds. For example, the presence of the ethyl group at the third position may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study for chemists, biologists, and industrial scientists alike.
Properties
IUPAC Name |
1-(4-chloro-3-ethylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-8-7-9(11(13)4-2)5-6-10(8)12/h5-7,11,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVETRPVDXZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(CC)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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